SB 268262

Overview

Description

Mechanism of Action

Target of Action

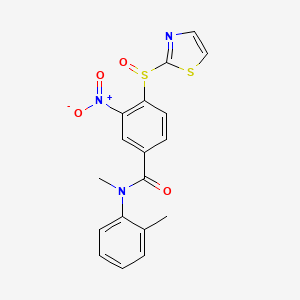

SB 268262, also known as N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide, is a selective non-peptide antagonist at the CGRP1 receptor . The CGRP1 receptor plays a crucial role in various physiological processes, including vasodilation, nociception, and modulation of immune and inflammatory responses.

Mode of Action

This compound operates by inhibiting CGRP binding and CGRP-mediated stimulation of adenylyl cyclase activity in human neuroblastoma cells . The IC50 values are 240 and 830 nM, respectively , indicating its potent inhibitory effect on the CGRP1 receptor.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adenylyl cyclase pathway . By inhibiting the CGRP-mediated stimulation of adenylyl cyclase activity, this compound can modulate the intracellular levels of cyclic AMP (cAMP), a key secondary messenger involved in numerous cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of cAMP levels within the cell due to its inhibition of CGRP-mediated adenylyl cyclase activity . This can lead to changes in cellular processes regulated by cAMP, potentially impacting functions such as cell proliferation, apoptosis, and immune response.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C

Preparation Methods

The synthesis of SB 268262 involves several steps, starting with the preparation of the core benzamide structure. The synthetic route typically includes nitration, sulfinylation, and methylation reactions. The reaction conditions often involve the use of dimethyl sulfoxide as a solvent and various reagents to achieve the desired transformations . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

SB 268262 undergoes several types of chemical reactions, including:

Oxidation: The nitro group in this compound can be reduced to an amine under specific conditions.

Substitution: The thiazolylsulfinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Hydrolysis: The benzamide moiety can undergo hydrolysis under acidic or basic conditions, resulting in the formation of corresponding carboxylic acids and amines.

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and strong acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SB 268262 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the calcitonin gene-related peptide receptor 1 and its role in various biochemical pathways.

Biology: Employed in research to understand the physiological and pathological roles of calcitonin gene-related peptide in the nervous system.

Medicine: Investigated for its potential therapeutic applications in conditions related to calcitonin gene-related peptide, such as migraines and cardiovascular diseases.

Industry: Utilized in the development of new drugs targeting the calcitonin gene-related peptide receptor 1

Comparison with Similar Compounds

SB 268262 is unique in its selective antagonism of the calcitonin gene-related peptide receptor 1. Similar compounds include:

SB 273779: Another selective non-peptide antagonist at the calcitonin gene-related peptide receptor 1, with similar inhibitory properties.

SB 204990: A compound with a different chemical structure but similar biological activity as a calcitonin gene-related peptide receptor antagonist.

STF-118804: A selective antagonist with a distinct mechanism of action targeting the calcitonin gene-related peptide receptor 1

These compounds share similar biological activities but differ in their chemical structures and specific binding affinities, highlighting the uniqueness of this compound in its class.

Biological Activity

SB 268262 is a selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor, specifically targeting CGRP1. This compound has been researched primarily for its potential applications in treating migraine and other headache disorders, given the role of CGRP in pain transmission and vascular regulation.

- Chemical Name : N-Methyl-N-(2-methylphenyl)-3-nitro-4-(2-thiazolylsulfinyl)-benzamide

- CAS Number : 217438-17-0

- Molecular Weight : 401.46 g/mol

- Purity : ≥99% (HPLC)

This compound functions by inhibiting the binding of CGRP to its receptor, which in turn prevents the activation of downstream signaling pathways, notably the stimulation of adenylyl cyclase. The compound has demonstrated high potency with IC50 values of 0.24 nM for [^125I]CGRP binding and 0.83 nM for CGRP-activated adenylyl cyclase stimulation in SK-N-MC cell membranes .

Biological Activity

The biological activity of this compound has been characterized through various studies:

- Inhibition of CGRP Binding : this compound effectively inhibits [^125I]CGRP binding to its receptors, which is crucial for blocking CGRP-mediated signaling pathways associated with migraine pathophysiology .

- Adenylyl Cyclase Activity : The compound significantly reduces CGRP-induced adenylyl cyclase activation, further supporting its role as a potent antagonist .

-

Case Studies and Research Findings :

- In a study examining the differential effects of neuropeptides on human osteoarthritic and healthy chondrocytes, this compound was used to demonstrate the modulation of inflammatory responses via CGRP pathways .

- Additional research indicated that CGRP antagonists like this compound could serve as potential biomarkers for predicting treatment efficacy in migraine patients, highlighting its relevance in clinical applications .

Research Findings Overview

Clinical Relevance

The clinical implications of this compound are significant, particularly in the context of migraine management. The compound's ability to inhibit CGRP signaling suggests it could be an effective therapeutic agent for patients who do not respond to conventional treatments. Clinical trials involving other CGRP antagonists have shown varying degrees of efficacy, indicating that compounds like this compound may offer alternative options for those with treatment-resistant migraines .

Properties

IUPAC Name |

N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S2/c1-12-5-3-4-6-14(12)20(2)17(22)13-7-8-16(15(11-13)21(23)24)27(25)18-19-9-10-26-18/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHLPJQQPOMPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(C)C(=O)C2=CC(=C(C=C2)S(=O)C3=NC=CS3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217438-17-0 | |

| Record name | 217438-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.